6-(3-Chloropropoxy)-4-methylcoumarin 6-(3-Chloropropoxy)-4-methylcoumarin
Brand Name: Vulcanchem
CAS No.: 175135-91-8
VCID: VC0067897
InChI: InChI=1S/C13H13ClO3/c1-9-7-13(15)17-12-4-3-10(8-11(9)12)16-6-2-5-14/h3-4,7-8H,2,5-6H2,1H3
SMILES: CC1=CC(=O)OC2=C1C=C(C=C2)OCCCCl
Molecular Formula: C13H13ClO3
Molecular Weight: 252.694

6-(3-Chloropropoxy)-4-methylcoumarin

CAS No.: 175135-91-8

Cat. No.: VC0067897

Molecular Formula: C13H13ClO3

Molecular Weight: 252.694

* For research use only. Not for human or veterinary use.

6-(3-Chloropropoxy)-4-methylcoumarin - 175135-91-8

Specification

CAS No. 175135-91-8
Molecular Formula C13H13ClO3
Molecular Weight 252.694
IUPAC Name 6-(3-chloropropoxy)-4-methylchromen-2-one
Standard InChI InChI=1S/C13H13ClO3/c1-9-7-13(15)17-12-4-3-10(8-11(9)12)16-6-2-5-14/h3-4,7-8H,2,5-6H2,1H3
Standard InChI Key AIFJUEQYVRXVBT-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC2=C1C=C(C=C2)OCCCCl

Introduction

Chemical Structure and Properties

The chemical structure of 6-(3-Chloropropoxy)-4-methylcoumarin consists of a coumarin core with a 3-chloropropoxy substituent at position 6 and a methyl group at position 4. The systematic name for this compound is 6-(3-chloropropoxy)-4-methyl-2H-chromen-2-one, also referred to as 2H-1-Benzopyran-2-one, 6-(3-chloropropoxy)-4-methyl- .

The detailed physicochemical properties of 6-(3-Chloropropoxy)-4-methylcoumarin are summarized in the following table:

Table 1: Physicochemical Properties of 6-(3-Chloropropoxy)-4-methylcoumarin

PropertyValue
CAS Number175135-91-8
Molecular FormulaC13H13ClO3
Molar Mass252.69 g/mol
Systematic Name6-(3-chloropropoxy)-4-methyl-2H-chromen-2-one
Alternative Names2H-1-Benzopyran-2-one, 6-(3-chloropropoxy)-4-methyl-

The 3-chloropropoxy side chain likely contributes to increased lipophilicity compared to unsubstituted or hydroxylated coumarins, potentially influencing the compound's membrane permeability and pharmacokinetic properties. The methyl group at position 4, being electron-donating, may affect the electronic distribution within the coumarin nucleus, potentially influencing its reactivity and interaction with biological targets.

Research Applications

The unique structural features of 6-(3-Chloropropoxy)-4-methylcoumarin position it as a compound of interest in several research domains:

Medicinal Chemistry

In medicinal chemistry, 6-(3-Chloropropoxy)-4-methylcoumarin could serve as a lead compound for developing novel therapeutic agents. The coumarin scaffold has proven versatile in drug discovery, with derivatives showing activities ranging from anticoagulant to anticancer properties. The 3-chloropropoxy substituent, in particular, represents a potential point for further structural modifications to optimize biological activity or improve pharmacokinetic properties.

Structure-Activity Relationship Studies

The compound could contribute to structure-activity relationship (SAR) studies aimed at understanding how specific substituents on the coumarin nucleus influence biological activity. Comparing the activities of 6-(3-Chloropropoxy)-4-methylcoumarin with those of related derivatives could yield valuable insights into the role of the 3-chloropropoxy group in determining biological properties.

Comparison with Related Coumarin Derivatives

Understanding the relationship between 6-(3-Chloropropoxy)-4-methylcoumarin and other coumarin derivatives provides context for its potential properties and applications. The following table compares key features of this compound with related coumarins mentioned in the literature:

Table 2: Comparison of 6-(3-Chloropropoxy)-4-methylcoumarin with Related Coumarin Derivatives

CompoundMolecular FormulaKey Structural FeaturesKnown or Potential Activities
6-(3-Chloropropoxy)-4-methylcoumarinC13H13ClO33-Chloropropoxy group at position 6, methyl at position 4Potential antimicrobial, antioxidant, anti-inflammatory activities (based on structural similarities)
7-Hydroxy-4-methylcoumarinC10H8O3Hydroxyl group at position 7, methyl at position 4Antimicrobial, antioxidant activities
6-Acetyl-7-hydroxy-4-methylcoumarinC12H10O4Acetyl group at position 6, hydroxyl at position 7, methyl at position 4Serves as an intermediate for synthesis of various bioactive derivatives
6-Cinnamoyl-7-hydroxy-4-methyl-2H-chromen-2-oneC19H14O4Cinnamoyl group at position 6, hydroxyl at position 7, methyl at position 4Antimicrobial, anti-inflammatory, antioxidant activities

The structural variations among these compounds primarily involve different substituents at positions 6 and 7 of the coumarin nucleus. These substituents significantly influence the compounds' physicochemical properties and biological activities. The 3-chloropropoxy group in 6-(3-Chloropropoxy)-4-methylcoumarin likely confers different electronic and steric properties compared to hydroxyl, acetyl, or cinnamoyl groups, potentially resulting in distinct biological profiles.

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